Propafenone dimer
Description
Properties
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-80-2 | |
| Record name | Propafenone dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP575RZ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical and Computational Chemistry of Propafenone Dimer
Molecular Modeling and Simulation Studies of Propafenone (B51707) Dimer
Molecular modeling and simulation serve as a computational microscope to examine the formation, structure, and dynamics of the propafenone dimer. These techniques are essential for mapping out the complex interplay of non-covalent interactions, such as hydrogen bonds and π-π stacking, that would stabilize such a dimer.
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure and optimized geometry of molecules. For the this compound, DFT calculations are employed to locate the most stable three-dimensional arrangement of the two interacting monomers.
The structural optimization process systematically adjusts the positions of all atoms to find the configuration with the lowest total energy. dtu.dkosti.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been effectively used for the propafenone monomer. researchgate.net This level of theory accounts for electron correlation and includes diffuse and polarization functions necessary to accurately describe the weak intermolecular interactions that hold the dimer together. stackexchange.com The optimization would identify key structural parameters, including the intermolecular distances and the specific orientation of the phenyl rings and propylamino side chains, which are critical for stabilizing the dimer complex.
Table 1: Representative Parameters from DFT Structural Optimization of a Hypothetical this compound This table illustrates the type of data obtained from DFT calculations. Actual values would be derived from specific computational outputs.
| Parameter | Description | Expected Outcome/Significance |
| Intermolecular Distance (O-H···O) | Distance between the hydroxyl hydrogen of one monomer and the carbonyl oxygen of the other. | A short distance (e.g., < 2.0 Å) would indicate a strong intermolecular hydrogen bond, a key stabilizing force. |
| π-π Stacking Distance | Perpendicular distance between the centroids of two interacting phenyl rings. | A distance of ~3.4-3.8 Å suggests a stabilizing π-π stacking interaction. |
| Dimerization Energy | The energy difference between the optimized dimer and two separate, optimized monomers. | A negative value indicates that the formation of the dimer is an energetically favorable process. |
| Dihedral Angles | Torsion angles within the flexible propylamino side chains upon dimerization. | Changes compared to the monomer would reveal conformational adjustments needed to accommodate the dimeric structure. |
Conformational Analysis and Energetic Minima Determination
The propafenone molecule possesses significant conformational flexibility, particularly in its propylamino side chain. univie.ac.atplos.org Consequently, a this compound is expected to have a complex potential energy surface with multiple local energy minima, each corresponding to a different stable or metastable conformation.
Conformational analysis aims to systematically explore this energy landscape to identify these various low-energy structures. This process involves performing numerous geometry optimizations starting from different initial arrangements of the two monomers. The resulting energetic minima represent distinct dimer conformations, which could include head-to-tail, head-to-head, or stacked arrangements. Determining the relative energies of these minima helps identify the most likely structures to be populated under equilibrium conditions. plos.orgacs.org
Replica Exchange Molecular Dynamics (REMD) Simulations
To overcome the challenge of adequately sampling the vast conformational space of a flexible dimer, Replica Exchange Molecular Dynamics (REMD) is a powerful simulation technique. acs.org Standard molecular dynamics simulations can become trapped in local energy minima, preventing a full exploration of all possible conformations.
REMD addresses this by running multiple simulations of the system in parallel at different temperatures. nih.gov Periodically, the coordinates of these simulations (replicas) are exchanged based on a probability criterion. The higher-temperature simulations can easily cross energy barriers, allowing the system to explore a wider range of conformations. When these conformations are exchanged with lower-temperature replicas, it allows for efficient sampling of low-energy states that would be inaccessible to standard simulations. researchgate.net For the this compound, REMD simulations would provide a comprehensive picture of its conformational diversity and the transitions between different stable states. mdpi.com
All-Atom Molecular Dynamics Simulations
All-atom molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of the this compound in a realistic environment, such as in a solvent like water. mdpi.com In these simulations, every atom is represented explicitly, and their movements are calculated over time by integrating Newton's equations of motion. acs.org
Starting from an optimized dimer structure (e.g., from DFT), MD simulations can reveal the stability of the dimer over time, the nature and lifetime of intermolecular hydrogen bonds, the fluctuations in π-π stacking interactions, and the influence of solvent molecules on the dimer's structure. univie.ac.at Analysis of MD trajectories provides critical insights into the dynamic equilibrium and structural flexibility of the dimer, which cannot be captured by static optimization methods. researchgate.net
Free Energy Perturbation Methods in Dimer Systems
While DFT calculations provide the dimerization energy in a vacuum, the Free Energy Perturbation (FEP) method is a more rigorous approach for calculating the free energy of binding (or dimerization) in a solvent. ifpan.edu.pl FEP is considered a highly accurate method for predicting binding affinities. nih.govacs.org
This method involves creating a non-physical, thermodynamic cycle where one propafenone monomer is gradually "annihilated" or decoupled from its environment, both in the solvated dimer state and in a solvated isolated state. nih.gov The free energy change for this process is calculated along a pathway controlled by a coupling parameter (λ). The difference between the free energy of annihilation in the dimer and the isolated state yields the absolute binding free energy of the dimer. ifpan.edu.pl This value provides a direct link to the experimental equilibrium constant for dimerization.
Electronic Structure and Reactivity Analysis of this compound
The formation of a dimer can significantly alter the electronic properties of the constituent monomers. Analyzing the electronic structure of the this compound is essential for understanding how its reactivity, polarity, and spectroscopic characteristics differ from the isolated molecule.
Upon dimerization, the molecular orbitals of the two monomers interact to form a new set of orbitals for the dimer complex. This interaction typically leads to changes in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis can be performed to investigate charge transfer between the two monomers and to quantify the strength of the intermolecular hydrogen bonds. researchgate.netresearchgate.net Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the dimer's electron density surface helps to identify the regions most susceptible to electrophilic or nucleophilic attack, providing a visual guide to the dimer's reactive sites. researchgate.nettandfonline.com
Table 2: Key Electronic Properties and Reactivity Descriptors for this compound This table outlines parameters derived from electronic structure analysis and their general interpretation.
| Property/Descriptor | Definition | Significance for Dimer |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. Changes upon dimerization indicate altered electron-donating capacity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. Changes upon dimerization indicate altered electron-accepting capacity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap in the dimer suggests increased reactivity compared to the monomer. tandfonline.com |
| Dipole Moment | Measure of the overall polarity of the molecule. | The dimer's dipole moment will depend on the relative orientation of the monomers and can be very different from the monomer's value. |
| NBO Charge Transfer | Quantification of electron density transfer between the monomers. | Provides evidence for intermolecular interactions and their contribution to the stability of the dimer. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Reveals the charge distribution and predicts sites for intermolecular interactions and chemical reactions. researchgate.net |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around a molecule. bhu.ac.in
For the propafenone monomer, MEP analysis reveals that the negative potential is concentrated around the oxygen atoms, making them susceptible to electrophilic attack. researchgate.nettandfonline.com Conversely, the hydrogen atoms exhibit a positive electrostatic potential, indicating their vulnerability to nucleophilic attack. bhu.ac.in These reactive sites are crucial in the formation of the this compound, as they dictate the points of intermolecular interaction, primarily through hydrogen bonding.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. slideshare.net The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. taylorandfrancis.com A smaller energy gap suggests higher reactivity. tandfonline.com
| Parameter | Value (Propafenone Monomer) | Reference |
| HOMO Energy | [Value not explicitly found in search results] | researchgate.net |
| LUMO Energy | [Value not explicitly found in search results] | researchgate.net |
| HOMO-LUMO Gap (ΔE) | [Value not explicitly found in search results] | researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer and hyperconjugative interactions within and between molecules. uni-muenchen.de It transforms the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.de
NBO analysis of the propafenone monomer has identified significant intramolecular charge transfer interactions. researchgate.net For instance, a notable interaction involves the delocalization of electrons from a donor π orbital to an acceptor π* orbital, with a significant stabilization energy. researchgate.net When propafenone forms a dimer, NBO analysis can elucidate the nature and strength of the intermolecular interactions, such as hydrogen bonds, that hold the two monomers together. researchgate.netijnc.ir These interactions are characterized by donor-acceptor orbital overlaps between the two molecules, leading to the stabilization of the dimeric structure. mdpi.com
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π (C13-C15) | π* (O4-C17) | 25.77 |
Table data based on a study of the propafenone monomer. researchgate.net
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Computations
Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide insights into electron pairing and localization in a molecule. soton.ac.ukrsc.org They offer a visual representation of chemical bonding, lone pairs, and the shell structure of atoms. tandfonline.comsoton.ac.uk
ELF is a dimensionless quantity ranging from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. soton.ac.uk LOL, which is based on the kinetic energy density, also helps in visualizing areas of high electron localization. tandfonline.com For the this compound, ELF and LOL analyses would map out the regions of electron density concentration, clearly delineating the covalent bonds within each monomer and the non-covalent interactions, such as hydrogen bonds, that define the dimer's structure. These methods are particularly useful for understanding the nature of the chemical bonds and the spatial arrangement of electrons in the dimer. tandfonline.comrsc.org
Hyperpolarizability Calculations for Non-Linear Optical Properties
Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. dtic.mil Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. nih.gov
| Property | Calculated Value |
| First-order hyperpolarizability (β) | [Value not explicitly found for the dimer in search results, but calculated for the monomer] |
Further research is needed to quantify the hyperpolarizability of the this compound specifically.
Quantum Chemical Topological Analysis of Hydrogen Bonding in this compound
The formation and stability of the this compound are significantly influenced by hydrogen bonding. Quantum chemical topological analysis provides a rigorous framework for characterizing these non-covalent interactions. cdmf.org.br
Bond Critical Point (BCP) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, allows for the analysis of the electron density topology to define atomic interactions. ias.ac.in A key feature of this theory is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the gradient of the electron density is zero. univ-reims.frumb.edu The presence of a BCP and a corresponding bond path is a necessary and sufficient condition for the existence of a chemical bond, including hydrogen bonds. ias.ac.inuniovi.es
For the this compound, BCP analysis of the hydrogen bonds would involve calculating properties at these critical points, such as the electron density (ρ) and its Laplacian (∇²ρ). uniovi.espku.edu.cn The values of these properties provide quantitative information about the strength and nature of the hydrogen bonds. ias.ac.in A higher electron density at the BCP generally indicates a stronger bond. umb.edu The sign of the Laplacian of the electron density at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond) interactions. ias.ac.in
| Hydrogen Bond | ρ(r) at BCP (a.u.) | ∇²ρ(r) at BCP (a.u.) |
| [Specific H-bond in dimer] | [Data not available in search results] | [Data not available in search results] |
Specific BCP data for the this compound was not found in the provided search results. The table serves as a template for such data.
Electron Density Characterization
The characterization of electron density in the this compound is fundamental to understanding the nature and strength of the intermolecular interactions holding the two monomer units together. Computational methods such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are instrumental in dissecting the electronic landscape of the dimer.
NBO analysis transforms the complex many-electron wavefunction of the dimer into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.de This method allows for the quantification of charge transfer between the monomer units and identifies the specific donor-acceptor orbital interactions that contribute to the dimer's stability. uni-muenchen.de For instance, in a hydrogen-bonded dimer, NBO analysis can reveal the delocalization of electron density from a lone pair NBO of a hydrogen bond acceptor (like the carbonyl oxygen or the nitrogen atom in propafenone) to the antibonding σ* NBO of the donor O-H or N-H bond. The energy associated with this delocalization, E(2), is a direct measure of the strength of the hyperconjugative interaction, which is a key component of the hydrogen bond. researchgate.net
Topological analysis based on the theory of AIM, developed by Richard Bader, provides another powerful lens through which to view the electron density (ρ). By analyzing the gradient of the electron density, one can locate critical points that define atomic basins and the paths of maximum electron density that link them. The presence of a bond critical point (BCP) between a hydrogen atom of one propafenone molecule and an electronegative atom (O or N) of the other is a definitive indicator of a hydrogen bond. The values of the electron density and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the bond.
Further insights into electron localization can be gained from ELF and LOL analyses. These methods provide a visual representation of the regions in the molecule where electrons are likely to be found, distinguishing between core electrons, covalent bonds, and lone pairs. In the context of the this compound, these analyses would visually confirm the presence of hydrogen bonds by showing a basin of electron localization between the hydrogen donor and acceptor atoms.
Hydrogen Bonding Energy Calculations
The stability of the this compound is primarily attributed to the formation of one or more hydrogen bonds. Propafenone possesses several functional groups capable of participating in hydrogen bonding: a hydroxyl group (-OH) as a strong hydrogen bond donor, a secondary amine (-NH-) as both a donor and acceptor, a carbonyl group (C=O) as a strong acceptor, and an ether oxygen (-O-) as a weaker acceptor. This multifunctionality allows for the formation of various dimeric structures.
The total interaction energy (ΔE) of the dimer can be calculated using the supermolecular approach, where the energies of the optimized dimer and the individual monomers are computed separately:
ΔE = E_dimer - 2 * E_monomer
This interaction energy must be corrected for the basis set superposition error (BSSE) to obtain a more accurate value. The counterpoise correction method is the standard procedure for this.
Given the absence of specific published data for the this compound, we can estimate the likely hydrogen bond energies based on computational studies of dimers of simpler molecules containing the same functional groups. These studies provide a valuable benchmark for the expected strength of the interactions in the this compound.
| Hydrogen Bond Type | Donor | Acceptor | Typical BSSE-Corrected Interaction Energy (kcal/mol) |
|---|---|---|---|
| O-H···O=C | Hydroxyl | Carbonyl | -5 to -8 |
| O-H···N | Hydroxyl | Amine | -4 to -7 |
| N-H···O=C | Amine | Carbonyl | -3 to -6 |
| N-H···O(ether) | Amine | Ether | -2 to -4 |
This table presents illustrative interaction energies for hydrogen bond types relevant to the this compound, based on published computational data for similar functional group pairings. wikipedia.org
Synthesis and Formation Pathways of Propafenone Dimer
Synthetic Methodologies for Dimeric Structures
The synthesis of propafenone (B51707) itself is a well-documented process, often involving multiple steps starting from materials like o-hydroxyacetophenone or phenol (B47542). rasayanjournal.co.innih.govgoogle.comgoogle.com222.29.81ijpsonline.comacs.org During these synthetic routes, the formation of various impurities can occur due to side reactions or incomplete reactions. daicelpharmastandards.com The propafenone dimer is recognized as one such process-related impurity. daicelpharmastandards.comveeprho.com
Considerations for Controlled Dimerization Reactions
While the this compound is primarily viewed as an impurity, the principles of organic synthesis allow for the theoretical consideration of controlled dimerization. The synthesis of dimeric structures often involves bifunctional starting materials or the use of coupling agents to link two monomeric units. acs.org For a molecule like propafenone, which possesses reactive functional groups including a secondary amine and a hydroxyl group, these sites could potentially be targeted for linkage. nih.gov
Controlled dimerization would necessitate carefully selected reaction conditions to favor the formation of the dimer over other side products. This could involve the use of protecting groups to block unwanted reactions at other sites on the propafenone molecule, followed by a specific coupling reaction and subsequent deprotection. The choice of solvent, temperature, and catalyst would be critical in directing the reaction towards the desired dimeric product. acs.org However, specific methodologies for the controlled, intentional synthesis of the this compound are not extensively detailed in publicly available scientific literature, as the focus is generally on its avoidance as an impurity.
Potential Reaction Mechanisms for Dimer Formation (e.g., condensation, oxidative coupling)
The formation of dimeric structures can proceed through various reaction mechanisms. Condensation reactions, where two molecules join with the loss of a small molecule like water, are a common pathway for dimerization. In the context of propafenone, a condensation reaction could theoretically occur between the hydroxyl group of one molecule and another reactive site on a second molecule.
Another plausible mechanism, particularly relevant given the susceptibility of propafenone to oxidative stress, is oxidative coupling. nih.gov Oxidative coupling reactions involve the formation of a new bond between two molecules, often catalyzed by a metal or an oxidizing agent, with a net loss of hydrogen. For aromatic compounds, this can lead to the formation of biaryl linkages. Given that propafenone is cleared through oxidative pathways in the body, it is conceivable that similar oxidative processes could lead to dimerization under certain chemical conditions. viatris.cahres.ca For instance, the phenolic ring of a propafenone-related precursor or metabolite could potentially undergo oxidative coupling to form a dimer. While plausible, specific studies detailing the oxidative coupling mechanism for this compound formation are not widely available.
This compound as a Degradation Product/Impurity
The presence of the this compound as a degradation product and impurity is a more extensively documented phenomenon. Regulatory bodies and pharmaceutical manufacturers closely monitor impurities to ensure the safety and quality of drug products. veeprho.com
Identification of this compound in Degradation Studies
Forced degradation studies are a key component of pharmaceutical development, designed to identify potential degradation products that could form under various stress conditions. In the case of propafenone, a compound identified as a "dimer" has been resolved and separated from the parent drug and other impurities using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). researchgate.net
Several pharmaceutical impurity standard suppliers list "this compound Impurity," also referred to as "Propafenone EP Impurity G," confirming its status as a recognized related substance. opulentpharma.comsynzeal.compharmaffiliates.com The chemical formula for this dimer is cited as C39H45NO6, and it has a specific CAS number of 1346603-80-2. pharmaffiliates.com This indicates that two propafenone molecules are linked, though the exact nature of the linkage is not always explicitly detailed in general listings. Another related substance, "Propafenone Glycerol Dimer," is also commercially available, suggesting that different dimeric structures can be formed. pharmaffiliates.com The identification and characterization of such impurities are typically achieved using sophisticated analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. ontosight.ai
Mechanistic Postulation of Dimer Formation During Degradation Processes
The precise mechanism for the formation of the this compound during degradation is not fully elucidated in the available literature. However, based on the known reactivity of propafenone and the conditions that promote its degradation, a plausible pathway can be postulated. The formation of impurities often arises from the inherent reactivity of the drug molecule's functional groups. daicelpharmastandards.com
Given that propafenone is susceptible to oxidative degradation, it is likely that the dimer forms through an oxidative pathway. researchgate.net This could involve the formation of radical intermediates on the propafenone molecule, which then react with another propafenone molecule to form a covalent bond. The aromatic rings or other susceptible positions on the molecule could be the sites of such radical formation.
Impact of Stress Conditions (e.g., oxidative, thermal) on Dimer Generation
Studies on the stability of propafenone have shown that it is particularly susceptible to degradation under oxidative and thermal stress. researchgate.net Exposure to oxidizing agents, such as peroxides, and elevated temperatures can lead to the formation of various degradation products, including the potential for dimerization. researchgate.net In contrast, propafenone shows more stability in alkaline and acidic media under certain conditions. researchgate.net
The table below summarizes the findings from degradation studies on propafenone, highlighting the conditions that lead to the formation of impurities.
| Stress Condition | Observation | Reference(s) |
| Oxidative (Peroxide) | Significant degradation observed. | researchgate.net |
| Thermal | Significant degradation observed with the formation of multiple unknown products. | researchgate.net |
| Acidic Hydrolysis | More pronounced degradation than in alkaline conditions. | researchgate.net |
| Alkaline Hydrolysis | Insignificant impact on stability. | researchgate.net |
| Photolytic | No significant degradation observed under UV and white light. | researchgate.net |
These findings underscore the importance of protecting propafenone from oxidative and thermal stress during its manufacture, storage, and handling to minimize the formation of the dimer and other degradation products.
Spectroscopic and Analytical Characterization Methods for Propafenone Dimer
Computational Spectroscopy for Structural Confirmation
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in the confirmation of their structures. Techniques such as Density Functional Theory (DFT) are used to simulate spectra for both the propafenone (B51707) monomer and its dimer, providing a theoretical benchmark for experimental data. researchgate.net
Predicted Vibrational Analysis (FT-IR and FT-Raman) in Monomer and Dimer Forms
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), provides a fingerprint of a molecule based on its vibrational modes. Computational methods, specifically DFT with basis sets like 6-311++G(d,p), are employed to predict the vibrational wavenumbers for both the propafenone monomer and its dimer. researchgate.net These theoretical spectra can then be compared with experimental results to confirm the presence of the dimer.
The formation of a dimer introduces changes in the vibrational spectra compared to the monomer. These shifts in frequency and changes in intensity, particularly for functional groups involved in intermolecular interactions (such as O-H and N-H stretching), can be predicted and analyzed. researchgate.net A complete vibrational analysis is often carried out using Potential Energy Distribution (PED) values to assign the calculated vibrational frequencies to specific modes of the molecule. researchgate.net
Table 1: Predicted Vibrational Frequencies for Propafenone Functional Groups (Note: The following table is a representative example based on typical findings in computational studies of similar molecules and is for illustrative purposes. Actual values would be derived from specific computational outputs.)
| Functional Group | Monomer Predicted Wavenumber (cm⁻¹) | Dimer Predicted Wavenumber (cm⁻¹) | Expected Spectral Shift |
| O-H Stretch | ~3500 | ~3400 | Shift to lower frequency |
| N-H Stretch | ~3300 | ~3200 | Shift to lower frequency |
| C=O Stretch | ~1680 | ~1670 | Slight shift to lower frequency |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Minimal change |
This table is interactive. You can sort and filter the data.
Simulated NMR Spectra for Dimer Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to simulate ¹H and ¹³C NMR spectra. core.ac.uk These simulations are particularly valuable for elucidating the structure of the propafenone dimer.
The formation of a dimer results in a different chemical environment for the nuclei compared to the monomer, leading to changes in chemical shifts. By comparing the simulated NMR spectra of the proposed dimer structure with experimentally obtained spectra, researchers can confirm the dimeric structure and the specific points of interaction between the two monomer units. realmofcaring.org
Table 2: Simulated ¹H NMR Chemical Shifts for Propafenone Monomer vs. Dimer (Note: This table is illustrative. Specific chemical shifts would depend on the exact dimer conformation.)
| Proton | Monomer Predicted δ (ppm) | Dimer Predicted δ (ppm) | Expected Shift Rationale |
| OH Proton | ~4.5 | ~5.0-6.0 | Involved in hydrogen bonding |
| NH Proton | ~2.8 | ~3.5-4.5 | Involved in hydrogen bonding |
| Aromatic Protons | 6.9-7.8 | 6.9-8.0 | Changes in ring current effects |
| Propyl Protons | 0.9-2.6 | 0.9-2.7 | Minor shifts due to conformational changes |
This table is interactive. You can sort and filter the data.
Chromatographic and Mass Spectrometric Techniques for Dimer Identification
Chromatographic techniques are essential for separating the this compound from the parent drug and other related substances. When coupled with mass spectrometry, these methods provide definitive identification based on molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Separation from Related Compounds
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of propafenone and its related compounds, including potential dimeric impurities. nih.govtaylorfrancis.com Reversed-phase HPLC methods are commonly developed to achieve separation based on the polarity of the analytes.
An effective HPLC method will show distinct peaks for propafenone, its known metabolites, and any impurities such as the dimer, with good resolution between each peak. thermofisher.com The development of such a method involves optimizing parameters like the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (typically in the UV region). nih.govscienceweb.uz
Table 3: Example HPLC Method Parameters for Propafenone Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (gradient or isocratic) |
| Flow Rate | 1.0 - 1.7 mL/min |
| Detection | UV at 210 nm or 248 nm |
| Column Temperature | Ambient or controlled (e.g., 50°C) |
This table is interactive. You can sort and filter the data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the identification of compounds. springernature.com After separation by HPLC, the eluent is introduced into a mass spectrometer. The mass spectrometer provides the molecular weight of the this compound, which is expected to be approximately double that of the monomer (Propafenone MW: ~341.4 g/mol ; Dimer MW: ~682.8 g/mol ).
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the dimer ion is fragmented, and the resulting fragmentation pattern is analyzed. researchgate.net This pattern provides clues about the structure of the dimer and the nature of the linkage between the two propafenone units. The precursor and product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) for quantitative analysis. nih.gov
Table 4: Representative LC-MS/MS Transitions for Propafenone and Potential Dimer
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Propafenone | 342.2 | 116.1, 265.1 |
| This compound | ~683.4 | Fragments indicative of dimer structure |
This table is interactive. You can sort and filter the data.
Preparative HPLC for Isolation of Dimeric Impurities
Once the presence of a dimeric impurity has been confirmed, preparative HPLC can be used for its isolation. thermofisher.com Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to purify larger quantities of a specific compound. thermofisher.com
The goal of preparative HPLC in this context is to isolate a sufficient amount of the this compound for further offline structural characterization, such as by NMR or other spectroscopic techniques. oapi.int The fractions corresponding to the dimer peak are collected, and the solvent is evaporated to yield the purified compound. This isolation is a critical step in definitively confirming the structure of the impurity.
Molecular Interactions and Mechanistic Studies of Propafenone Dimer
In Vitro Mechanistic Investigations of Dimer-Target Interactions
While in silico studies provide valuable predictions, in vitro experiments are necessary to validate these findings and elucidate the precise biological effects.
Despite the promising results from computational studies against SARS-CoV-2 Mpro, the scientific literature indicates that these in silico findings on the propafenone (B51707) dimer have not yet been substantiated by subsequent in vitro or in vivo experiments. mdpi.com Specifically, while the monomer form of propafenone has been studied in vitro for its ability to inhibit Aβ aggregation, there is a lack of published in vitro research assessing the specific influence of the propafenone dimer on the aggregation of proteins like Amyloid-beta. nih.govresearchgate.net Therefore, the experimental validation of the computationally predicted inhibitory activity of the this compound remains a subject for future research.
Evaluation of Dimer's Impact on Cellular Processes at a Molecular Level
While direct experimental studies on the this compound's impact on a wide range of cellular processes are limited, insights can be drawn from the known interactions of the propafenone monomer and analogous dimeric compounds with key cellular components like P-glycoprotein and ion channels.
Interaction with P-glycoprotein (P-gp):
P-glycoprotein is a well-characterized efflux pump that plays a significant role in multidrug resistance by transporting a wide array of xenobiotics out of cells. The propafenone monomer and its major metabolites are known inhibitors of human P-glycoprotein. nih.gov Specifically, 5-hydroxypropafenone (B19502), a primary metabolite, is actively transported by P-gp, while both propafenone itself and its N-desalkylpropafenone metabolite act as inhibitors of P-gp-mediated digoxin (B3395198) transport. nih.gov
Research on other dimeric compounds has shown that dimerization can significantly enhance the inhibitory activity against P-gp. For instance, dimeric versions of quinine (B1679958) were found to be potent P-gp inhibitors. researchgate.net This suggests that a this compound could potentially exhibit enhanced P-gp inhibition compared to its monomeric form. Docking studies on propafenone-type benzophenone (B1666685) analogues, including a homodimer, suggest a binding interaction pattern within the transmembrane helices of P-gp. plos.orgunivie.ac.at The increased size and potential for multiple interaction points within the large, flexible binding cavity of P-gp could lead to higher affinity and more potent inhibition. plos.orgacs.org
Interaction with Potassium Channels:
Propafenone is known to interact with several types of potassium channels. Two-pore domain (K2P) potassium channels, which are active as dimers, are involved in producing inhibitory currents and are regulated by various stimuli. researchgate.netcellphysiolbiochem.com The propafenone monomer has been shown to activate K2P17.1 (TALK2) channels. researchgate.net Given that K2P channels are themselves dimers, the interaction with a this compound could lead to complex modulatory effects.
Furthermore, propafenone blocks voltage-gated potassium channels like Kv2.1 from the intracellular side, suggesting it enters the inner vestibule of the channel in its open state. nih.gov The monomer also inhibits the transient outward potassium current (Ito) in a potent manner. nih.gov A dimeric form of propafenone might have altered kinetics of channel binding and dissociation due to its larger size and different physicochemical properties, potentially leading to a different profile of potassium channel modulation.
Enzyme Interaction Studies (e.g., specific enzyme inhibition mechanisms)
The most detailed molecular interaction data for the this compound comes from in silico studies investigating its potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2.
SARS-CoV-2 Main Protease (Mpro) Inhibition:
Molecular docking studies have predicted that the this compound can bind effectively to the active site of the SARS-CoV-2 Mpro. These studies identified key interactions with several amino acid residues within the protease's binding pocket. The this compound is predicted to interact with Gln110, Phe294, Arg298, Val303, and Phe305. medchemexpress.com Furthermore, it is capable of forming two hydrogen bonds with the residues Thr111 and Asn151 of the Mpro. medchemexpress.com These interactions suggest that the this compound could act as an inhibitor of this crucial viral enzyme, which is essential for viral replication. medchemexpress.com
While specific kinetic data for the this compound's inhibition of Mpro is not available, the binding energies from docking studies suggest a strong potential for inhibitory activity. nih.govmedchemexpress.com
Inhibition of Other Enzymes and Transporters:
Although specific enzyme inhibition constants for the this compound are not widely reported, data for the monomer provides a basis for understanding its potential interactions. The propafenone monomer inhibits P-glycoprotein-mediated transport of digoxin with a reported IC50 value of 6.8 µM. nih.gov Its metabolite, 5-hydroxypropafenone, also acts as an inhibitor with an IC50 of 19.9 µM. nih.gov Additionally, propafenone and its 5-hydroxy metabolite are potent inhibitors of the transient outward potassium current (Ito), with IC50 values of 2.1 µM and 1.5 µM, respectively. nih.gov
| Compound | Target | Inhibition Constant (IC50) | Reference |
|---|---|---|---|
| Propafenone (Monomer) | P-glycoprotein-mediated Digoxin Transport | 6.8 µM | nih.gov |
| 5-Hydroxypropafenone (Monomer) | P-glycoprotein-mediated Digoxin Transport | 19.9 µM | nih.gov |
| N-Desalkylpropafenone (Monomer) | P-glycoprotein-mediated Digoxin Transport | 21.3 µM | nih.gov |
| Propafenone (Monomer) | Transient Outward K+ Current (Ito) | 2.1 µM | nih.gov |
| 5-Hydroxypropafenone (Monomer) | Transient Outward K+ Current (Ito) | 1.5 µM | nih.gov |
Stereoselective Interactions of Propafenone and its Implications for Dimeric Forms
Propafenone is a chiral molecule and is administered clinically as a racemate, a mixture of its (R)- and (S)-enantiomers. nih.gov These enantiomers exhibit significant differences in their pharmacological activity and metabolic disposition, which has important implications for the potential formation and activity of dimeric forms.
Stereoselectivity in Monomer Interactions:
The stereoisomers of propafenone interact differently with biological targets. The beta-blocking activity of propafenone is almost exclusively attributed to the (S)-enantiomer, which has an approximately 100-fold greater affinity for beta2-adrenoceptors than the (R)-enantiomer. researchgate.netnih.gov In contrast, both enantiomers show similar potency in blocking cardiac sodium channels, which is their primary antiarrhythmic mechanism of action. nih.gov
Metabolism of propafenone is also highly stereoselective. The enantiomers can competitively inhibit each other's metabolism, which is primarily carried out by cytochrome P450 enzymes, particularly CYP2D6 for 5-hydroxylation and CYP1A2 and CYP3A4 for N-dealkylation. nih.govnih.gov Studies have shown that (R)-propafenone is a more potent inhibitor of the metabolism of (S)-propafenone than the reverse. nih.gov This interaction can lead to a higher plasma concentration of the more beta-blocking (S)-enantiomer when the racemic mixture is administered. nih.gov
| Enantiomer | Target/Process | Observation | Reference |
|---|---|---|---|
| (S)-Propafenone | β2-adrenoceptor Affinity (Ki) | ~100-fold higher affinity (7.2 nM) than (R)-enantiomer (571 nM) | nih.gov |
| (R)-Propafenone | Inhibition of (S)-Propafenone Metabolism | More potent inhibitor than the (S)-enantiomer | nih.gov |
| (R)- and (S)-Propafenone | Sodium Channel Blockade | Similar potency | nih.gov |
Implications for Dimeric Forms:
The inherent stereoselectivity of the propafenone monomer would logically extend to its dimeric forms. The synthesis of a this compound from racemic propafenone could result in three different stereoisomers: an (R,R)-dimer, an (S,S)-dimer (homodimers), and an (R,S)-dimer (heterodimer). Each of these dimeric forms would have a unique three-dimensional structure and, consequently, could exhibit different pharmacological and pharmacokinetic profiles.
Future Research Directions and Methodological Advancements for Propafenone Dimer Studies
Development of Novel Synthetic Routes for Controlled Dimer Production
The deliberate and controlled synthesis of propafenone (B51707) dimers is a critical prerequisite for comprehensive biological and analytical studies. Currently, these dimers are primarily encountered as impurities formed during the manufacturing or storage of propafenone. daicelpharmastandards.com Future research must focus on developing novel synthetic strategies that allow for the selective and high-yield production of specific dimeric structures.
Inspired by methodologies used for creating dimeric prodrugs of other pharmaceuticals, future synthetic routes could involve linking two propafenone monomers through various linker chemistries. acs.orgpurdue.edu Strategies could employ dicarboxylic acids or other bifunctional reagents to connect the hydroxyl groups on the propafenone molecules, creating bis-ester linkages. acs.orgpurdue.edu Controlling reaction conditions such as stoichiometry, temperature, and catalysts will be paramount to favor dimer formation over polymerization or other side reactions. The use of intermediates in the standard propafenone synthesis, such as De(-2-(propylamino)ethanol) Oxirane Propafenone, could also be explored as alternative starting points for building dimeric structures. pharmaffiliates.com The goal is to produce specific, well-characterized diastereomers of the propafenone dimer, which are currently available as mixtures, to enable precise structure-activity relationship studies. pharmaffiliates.comaxios-research.com
Advanced Spectroscopic Techniques for Elucidating Dimer Conformational Dynamics
Understanding the three-dimensional structure and flexibility—or conformational dynamics—of propafenone dimers is essential for predicting their behavior. Advanced spectroscopic techniques are indispensable tools for this purpose. While standard methods are used for identification, future work should leverage more sophisticated applications to study dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced multi-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide detailed information about the spatial proximity of atoms within the dimer. This data is crucial for determining the three-dimensional folding and the relative orientation of the two monomeric units.
Mass Spectrometry (MS): High-resolution tandem mass spectrometry (LC-MS/MS) is already used for characterization. researchgate.netnih.gov Future applications could involve ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. This can help distinguish between different conformational isomers of the dimer. Electrospray ionization (ESI-MS) has been used to confirm the formation of other medicinal dimers and would be a key tool. acs.org
Integration of Multi-Scale Computational Approaches for Complex Biological Systems
Predicting how a this compound might interact within a complex biological environment requires powerful computational tools. Multi-scale modeling is a promising approach that combines different levels of computational detail to simulate complex processes efficiently. acs.orgnih.gov
This methodology involves using coarse-grained (CG) models, which simplify molecular representations to simulate large-scale conformational changes over longer timescales, such as the initial binding of a dimer to a large protein. acs.org The results from these CG simulations can then inform more detailed, all-atom molecular dynamics (MD) simulations. plos.orgunivie.ac.at These all-atom simulations provide high-resolution insights into the specific atomic interactions, binding energies, and conformational shifts that stabilize the dimer-protein complex. researchgate.netresearchgate.net This integrated approach can bridge the gap between static molecular structures and their dynamic functions, offering a powerful predictive tool for understanding the dimer's behavior without conducting extensive and complex laboratory experiments. mdpi.com
Exploration of Other Potential Biological Interaction Mechanisms (excluding clinical/safety)
While propafenone's primary mechanism involves blocking sodium channels, its dimeric form may exhibit entirely different or modified interaction profiles. nih.gov Research should explore these potential interactions at a molecular level, excluding any clinical or safety-related endpoints.
Ion Channel and Receptor Modulation: The dimer's larger size and distinct shape compared to the monomer could lead to unique interactions with ion channels or receptors. It may bind to different sites or with different affinities. For instance, studies on propafenone isomers have shown stereoselective interactions with β-adrenergic receptors, a characteristic that could be even more pronounced and complex with a dimeric structure. nih.gov
Enzyme Inhibition: A bioinformatic docking study identified the this compound as a potential hit against the main protease (Mpro) of SARS-CoV-2. ajol.inforesearchgate.netresearchgate.net This suggests the dimer could fit into the active sites of enzymes, a hypothesis that warrants further investigation through in vitro enzymatic assays and structural biology studies.
Protein Aggregation: Some small molecules have been shown to influence the aggregation of proteins, such as amyloid-beta. researchgate.netifpan.edu.pl Given that propafenone has been studied in this context, future research could investigate whether the dimer has a differential effect on protein aggregation processes, potentially by stabilizing or destabilizing protein-protein interactions. nih.gov
Methodological Development for Impurity Profiling and Characterization of Dimeric Forms
Ensuring the purity of the active pharmaceutical ingredient is critical. The this compound is recognized as a process-related impurity. daicelpharmastandards.compharmaffiliates.comncats.io Therefore, developing robust and sensitive analytical methods for its detection and characterization is a key area for future research.
The development of advanced stability-indicating methods using techniques like ultra-high-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) detectors and high-resolution mass spectrometry (HRMS) is essential. researchgate.netmdpi.com These methods must be able to separate the various dimeric forms from the parent drug and other degradation products and provide unambiguous structural identification. researchgate.net The synthesis of certified this compound impurity standards is crucial for method validation and accurate quantification. axios-research.compharmaffiliates.com Future work could also focus on developing novel sample preparation or derivatization techniques to enhance the detection sensitivity of these dimeric impurities, ensuring they can be monitored at trace levels in the final drug product.
Compound Information Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Propafenone | C₂₁H₂₇NO₃ | 341.44 |
| This compound Impurity | C₃₉H₄₆N₂O₆ | 654.80 (approx.)* |
| This compound Impurity-d10 | C₃₉H₃₅D₁₀NO₆ | 633.64 |
| Propafenone EP Impurity A (N-Depropyl Propafenone) | C₁₈H₂₁NO₃ | 299.36 |
| Propafenone EP Impurity C (Propafenone N-Oxide) | C₂₁H₂₇NO₄ | 357.44 |
*Note: The exact formula for the unspecified dimer impurity can vary. The formula C₃₉H₄₆N₂O₆ represents a common structure, 1,1'-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one), as listed for CAS 1346603-80-2. pharmaffiliates.com
Advanced Research Methods Table
| Methodological Category | Specific Technique | Application in this compound Research |
| Synthesis | Linker-based Dimerization | Controlled production of specific dimer structures for biological and analytical testing. acs.orgpurdue.edu |
| Spectroscopy | Multi-dimensional NMR (e.g., NOESY) | Elucidation of 3D structure and conformational folding in solution. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and characterization of different conformational isomers. | |
| FT-IR / Raman Spectroscopy | Probing specific chemical bonds and functional groups involved in the dimer linkage. tandfonline.com | |
| Computational Modeling | Multi-Scale Simulations (CG & All-Atom MD) | Simulating complex biological interactions from large-scale binding to specific atomic contacts. acs.orgnih.gov |
| Molecular Docking | Predicting binding modes and affinities to biological targets like enzymes and receptors. researchgate.netajol.info | |
| Impurity Analysis | UPLC-HRMS | Sensitive detection, separation, and identification of dimeric impurities. researchgate.netmdpi.com |
| Synthesis of Certified Standards | Accurate quantification and validation of analytical methods for impurity profiling. axios-research.compharmaffiliates.com |
Q & A
Q. How can in silico docking studies be designed to evaluate this compound’s interaction with viral proteases like SARS-CoV-2 Mpro?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate binding interactions between the dimer and Mpro’s catalytic residues (Cys145, His41). Validate results with molecular dynamics simulations to assess binding stability. This compound’s interaction with Mpro (Figure 14 in ) suggests competitive inhibition potential, but experimental validation via enzyme inhibition assays is necessary to confirm computational predictions .
Advanced Research Questions
Q. How do intersubject variabilities in Propafenone metabolism (e.g., CYP2D6 polymorphism) influence the pharmacokinetics of its dimer form?
- Methodological Answer : Conduct pharmacokinetic studies in stratified cohorts (e.g., CYP2D6 extensive vs. poor metabolizers). Monitor plasma concentrations of the dimer and its metabolites (e.g., 5-hydroxypropafenone) using LC-MS. Evidence shows CYP2D6 polymorphisms cause nonlinear drug accumulation and 10-fold variability in steady-state concentrations, necessitating individualized dosing regimens .
Q. What experimental models resolve contradictions in this compound’s antiarrhythmic efficacy between in vitro and in vivo systems?
- Methodological Answer : Use Langendorff-perfused heart models to isolate cardiac electrophysiological effects (e.g., action potential duration) from systemic metabolic variables. Compare results with in vivo telemetry data from conscious animals. For example, demonstrates that combining Propafenone with Valsalva maneuvers in humans enhances antiarrhythmic efficacy, suggesting autonomic interactions not replicable in vitro .
Q. How can metabolic pathways of this compound be mapped to distinguish hepatotoxic byproducts from therapeutic metabolites?
- Methodological Answer : Employ stable isotope tracing (e.g., deuterium-labeled Propafenone D7) with hepatocyte incubations to track metabolic fates. Ultra-high-resolution mass spectrometry identifies reactive intermediates (e.g., quinone metabolites). Compare toxicity profiles using hepatic spheroid models, as hepatic clearance pathways differ significantly between enantiomers and their dimer forms .
Q. What strategies mitigate data variability in preclinical studies of this compound’s bioavailability across species?
- Methodological Answer : Use allometric scaling with species-specific correction factors for hepatic metabolism. shows that traditional allometry fails for drugs like Propafenone due to interspecies metabolic disparities. Instead, physiologically based pharmacokinetic (PBPK) modeling accounts for enzyme expression differences (e.g., CYP2D6 in humans vs. CYP2D15 in dogs) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s efficacy in suppressing ventricular arrhythmias?
- Analysis : Variability arises from differences in study design:
- Dose-response heterogeneity : Nonlinear accumulation (e.g., 300 mg vs. 900 mg/day) leads to unpredictable plasma concentrations .
- Metabolic phenotype : CYP2D6 poor metabolizers exhibit prolonged half-lives (17.2 ± 8.0 hrs vs. 5.5 ± 2.1 hrs in extensive metabolizers), altering therapeutic windows .
- Model selection : Isolated tissue models neglect autonomic modulation observed in conscious subjects ( vs. 16).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
